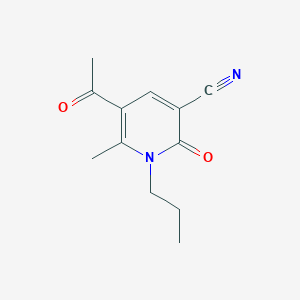

1-Ethyl-3-hydroxy-2-methylpyridine-4-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

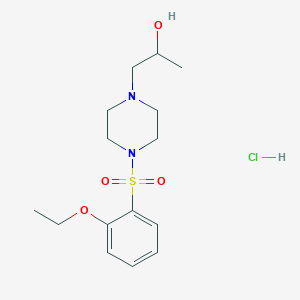

1-Ethyl-3-hydroxy-2-methylpyridine-4-thione is an organic compound with the empirical formula C₆H₇NO. It is also known by the synonym 2-Methyl-3-pyridinol. This compound belongs to the class of heterocyclic building blocks and is commonly used in the synthesis of pyrimidines .

Synthesis Analysis

The synthesis of this compound can be achieved through various routes. One optimized strategy involves starting from 2-fluoro-4-methylpyridine. In contrast to a previously published synthesis using 2-bromo-4-methylpyridine, this approach avoids the use of palladium as a catalyst and exhibits increased overall yield (from 3.6% to 29.4%). The resulting compound is a potent inhibitor of p38α mitogen-activated protein kinase .

Molecular Structure Analysis

The molecular formula of this compound is C₆H₇NO, with a molecular weight of 109.13 g/mol. Its structure includes a pyridine ring substituted with an ethyl group and a hydroxyl group at the 3-position. The compound crystallizes in the thione form .

Chemical Reactions Analysis

- Nitropyridine Formation : Reaction of pyridine or substituted pyridines with N₂O₅ in an organic solvent yields the N-nitropyridinium ion. Subsequent reaction with SO₂/HSO₃⁻ in water leads to the formation of 3-nitropyridine. The reaction mechanism involves a nitro group migration from the 1-position to the 3-position via a [1,5] sigmatropic shift .

- Imidazo[4,5-c]pyridine Synthesis : Starting from 4-aminopyridine, imidazo[4,5-c]pyridines can be synthesized .

- Substitution Reactions : 3-Nitropyridine and 4-substituted-3-nitropyridines can be substituted with ammonia and amines using the vicarious substitution method or oxidative substitution method, yielding a series of 4-substituted-2-alkylamino-5-nitropyridines .

Physical And Chemical Properties Analysis

Mecanismo De Acción

Safety and Hazards

- Hazard Statements : The compound poses risks related to acute oral toxicity, eye damage, skin irritation, and specific target organ toxicity (respiratory system). It is combustible and should be handled with care .

- Personal Protective Equipment : Use appropriate personal protective equipment, including dust masks, eyeshields, and gloves when handling this compound .

Propiedades

IUPAC Name |

1-ethyl-3-hydroxy-2-methylpyridine-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-3-9-5-4-7(11)8(10)6(9)2/h4-5,10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMONGQRZFRDAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=S)C(=C1C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2737764.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,5-dichlorobenzamide](/img/structure/B2737767.png)

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2737768.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2737769.png)

![5-((3,4-Dichlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2737772.png)

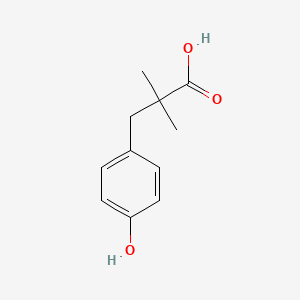

![N-[[3-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide](/img/structure/B2737775.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2737776.png)

![7-(4-(2-(4-chlorophenyl)-2-oxoethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2737777.png)

![1-methyl-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2737779.png)